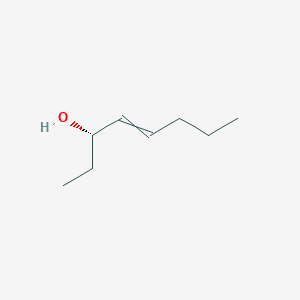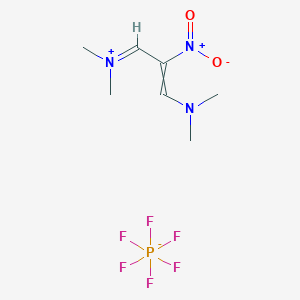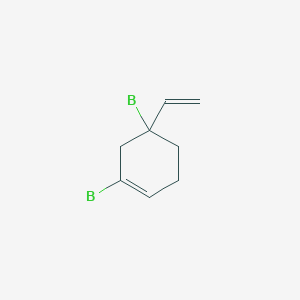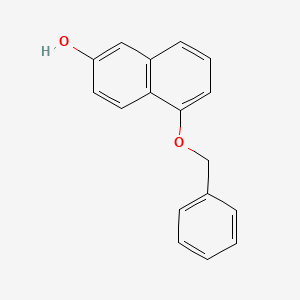![molecular formula C8H18N2OS B12579126 N-[3-(Dimethylamino)propyl]-3-sulfanylpropanamide CAS No. 639070-62-5](/img/structure/B12579126.png)
N-[3-(Dimethylamino)propyl]-3-sulfanylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(Dimetilamino)propil]-3-sulfanylpropanamida es un compuesto orgánico con una estructura única que incluye tanto un grupo amina como un grupo tiol.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-[3-(Dimetilamino)propil]-3-sulfanylpropanamida típicamente involucra la reacción de ácido 3-mercaptopropiónico con N,N-dimetilpropilamina bajo condiciones controladas. La reacción se lleva a cabo en presencia de un agente deshidratante como diciclohexilcarbodiimida (DCC) para facilitar la formación del enlace amida .
Métodos de Producción Industrial
En entornos industriales, la producción de N-[3-(Dimetilamino)propil]-3-sulfanylpropanamida puede ampliarse utilizando reactores de flujo continuo. Estos reactores permiten un control preciso sobre las condiciones de reacción, como la temperatura y la presión, asegurando un alto rendimiento y pureza del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
N-[3-(Dimetilamino)propil]-3-sulfanylpropanamida experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo tiol puede oxidarse para formar disulfuros.
Reducción: El grupo amida puede reducirse para formar aminas.
Sustitución: El grupo amina puede participar en reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno o yodo en presencia de una base.
Reducción: Hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Haluros de alquilo o cloruros de acilo en presencia de una base.
Principales Productos Formados
Oxidación: Disulfuros.
Reducción: Aminas.
Sustitución: Amidas o aminas sustituidas.
Aplicaciones Científicas De Investigación
N-[3-(Dimetilamino)propil]-3-sulfanylpropanamida tiene una amplia gama de aplicaciones en investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas orgánicas complejas.
Biología: Employed in the modification of biomolecules for studying protein interactions.
Medicina: Investigated for its potential as a drug delivery agent due to its ability to form stable conjugates with therapeutic molecules.
Industria: Utilizado en la producción de polímeros y materiales con propiedades específicas
Mecanismo De Acción
El mecanismo de acción de N-[3-(Dimetilamino)propil]-3-sulfanylpropanamida involucra su capacidad para interactuar con varios objetivos moleculares a través de sus grupos amina y tiol. El grupo amina puede formar enlaces de hidrógeno e interacciones electrostáticas, mientras que el grupo tiol puede formar enlaces covalentes con residuos de cisteína en las proteínas. Estas interacciones pueden modular la actividad de enzimas y otras proteínas, lo que lleva a diversos efectos biológicos .
Comparación Con Compuestos Similares
Compuestos Similares
N-[3-(Dimetilamino)propil]metacrilamida: Similar en estructura pero contiene un grupo metacrilamida en lugar de un grupo sulfanylpropanamida.
N,N'-Bis[3-(dimetilamino)propil]urea: Contiene dos grupos dimetilaminopropil pero carece del grupo tiol.
Unicidad
N-[3-(Dimetilamino)propil]-3-sulfanylpropanamida es único debido a la presencia de un grupo amina y un grupo tiol, lo que le permite participar en una amplia gama de reacciones químicas e interacciones. Esta doble funcionalidad lo convierte en un compuesto versátil en diversas aplicaciones .
Propiedades
Número CAS |
639070-62-5 |
|---|---|
Fórmula molecular |
C8H18N2OS |
Peso molecular |
190.31 g/mol |
Nombre IUPAC |
N-[3-(dimethylamino)propyl]-3-sulfanylpropanamide |
InChI |
InChI=1S/C8H18N2OS/c1-10(2)6-3-5-9-8(11)4-7-12/h12H,3-7H2,1-2H3,(H,9,11) |
Clave InChI |
LJQHWSPBLPNJSO-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCNC(=O)CCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8'-(Diphenylphosphanyl)[1,1'-binaphthalen]-8-ol](/img/structure/B12579045.png)
![[6-(benzenesulfinyl)-1H-benzimidazol-2-yl]-methylcarbamic acid;2-hydroxypropanoic acid](/img/structure/B12579056.png)
![2-[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]ethanamine](/img/structure/B12579063.png)

![N-{3-Oxo-4-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}acetamide](/img/structure/B12579074.png)
![Benzene, 1-methoxy-4-[[[(1R)-1-methyl-3-butynyl]oxy]methyl]-](/img/structure/B12579076.png)

![Bicyclo[10.3.1]hexadeca-1(16),12,14-trien-16-ol, 14-methoxy-](/img/structure/B12579081.png)



![N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valylglycyl-N-butylglycinamide](/img/structure/B12579106.png)


